

molecular weight of 3-Butenylamine hydrochloride

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Compound of Interest

Compound Name: 3-Butenylamine hydrochloride

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Technical Guide: 3-Butenylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butenylamine hydrochloride is a primary amine salt with diverse applications in organic synthesis and biomedical research. As a bifunctional molecule, it possesses a terminal amine group and a vinyl group, making it a valuable building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles and functionalized polymers. Its utility extends to the development of diagnostic tools, where it has been employed to modify surfaces in immunoassays to enhance detection sensitivity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications.

Physicochemical Properties

3-Butenylamine hydrochloride is a colorless to pale yellow solid that is soluble in water.^[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for **3-Butenylamine Hydrochloride**

Property	Value	Reference(s)
Molecular Weight	107.58 g/mol	[2][3][4][5]
Molecular Formula	C ₄ H ₁₀ CIN	[2][3]
CAS Number	17875-18-2	[2][4][5]
Melting Point	176-180 °C (lit.)	[2][5]
Boiling Point	82.5 °C at 760 mmHg	[2]
Topological Polar Surface Area	26.02 Å ²	[6]
Purity	≥97%	[4]

Synthesis and Experimental Protocols

The synthesis of **3-Butenylamine hydrochloride** is typically achieved in a two-stage process: the synthesis of the free base, 3-Butenylamine, followed by its conversion to the hydrochloride salt. A reliable method for the synthesis of the free amine is based on the Mitsunobu reaction followed by hydrazinolysis of the resulting phthalimide.

Experimental Protocol: Synthesis of 3-Butenylamine

This protocol is adapted from a known convenient synthesis method.[7]

Step 1: Synthesis of N-(3-Butenyl)phthalimide

- To a solution of 3-buten-1-ol (2.00 g, 27.7 mmol), phthalimide (4.08 g, 27.7 mmol), and triphenylphosphine (7.27 g, 27.7 mmol) in 65 mL of tetrahydrofuran (THF), add a solution of diethyl azodicarboxylate (DEAD) (4.82 g, 27.7 mmol) in 10 mL of THF dropwise over 15 minutes. Maintain the reaction temperature at 20–25 °C using an ice bath.
- Stir the resulting solution at room temperature for 40 hours.
- Concentrate the reaction mixture in vacuo.
- Purify the residue by flash chromatography using an ether-hexane (1:4) solvent system to yield N-(3-Butenyl)phthalimide as colorless needles.

Step 2: Synthesis of 3-Butenylamine (Hydrazinolysis)

- Dissolve the N-(3-Butenyl)phthalimide (2.00 g, 9.94 mmol) in 10 mL of 95% ethanol.
- Treat the solution with 85% hydrazine hydrate (0.78 g, 16 mmol) and stir overnight at room temperature.
- To the resulting suspension, add 10 mL of 10% aqueous HCl.
- Filter the precipitated phthalhydrazide and wash it with water.
- Make the combined filtrate and washings basic with 50% aqueous NaOH and extract with diethyl ether (3 x 25 mL).
- Dry the combined ether extracts over anhydrous sodium sulfate, filter, and distill to yield pure 3-butenylamine.

Experimental Protocol: Conversion to 3-Butenylamine Hydrochloride

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

- Dissolve the purified 3-butenylamine in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or as gaseous HCl) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield **3-Butenylamine hydrochloride**.

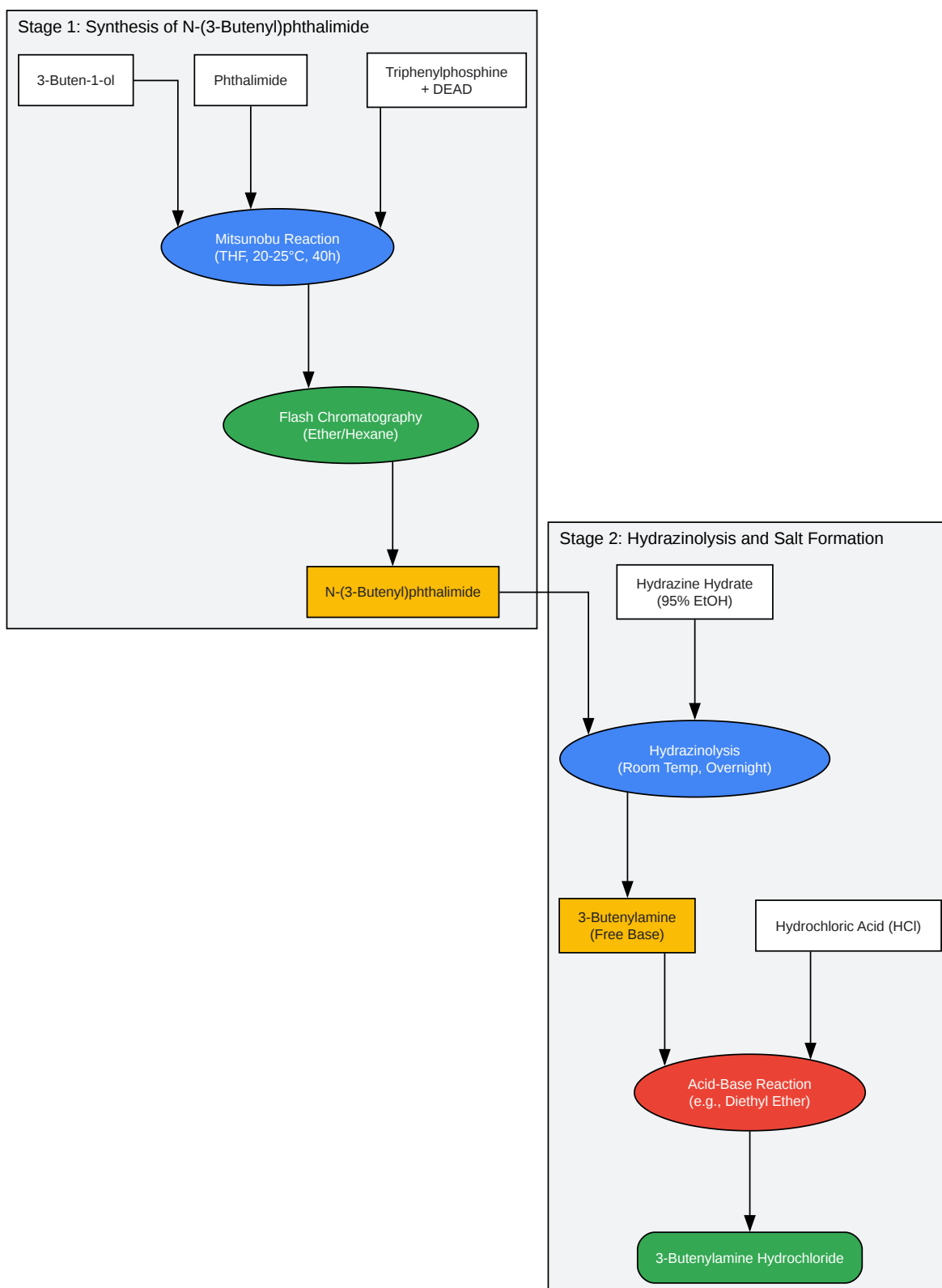
Applications

3-Butenylamine hydrochloride serves as a versatile chemical intermediate and research tool.

- **Organic Synthesis:** It is used as a precursor for synthesizing various organic compounds. For instance, it reacts with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate to produce 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione, a compound used in the synthesis of nitrogen-containing quinone-fused heterocycles.^[5]
- **Biochemical Reagent:** In life sciences, it is utilized as a biochemical reagent and organic compound for various research purposes.^[2]
- **Diagnostics:** The hydrochloride salt has been employed to improve the detection of neurodegenerative diseases, such as Creutzfeldt-Jakob disease, in ELISA titrations.^[5] Its primary amine group allows it to be covalently attached to surfaces, creating a specific chemical environment that can reduce the non-specific binding of proteins and other molecules, thereby enhancing the sensitivity of the assay.

Visualized Workflow: Synthesis of 3-Butenylamine Hydrochloride

The following diagram illustrates the two-stage synthesis process, starting from commercially available reagents.



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Caption: Synthesis workflow for **3-Butenylamine hydrochloride**.

Safety and Handling

3-Butenylamine hydrochloride is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[5] It should be stored in a dry, dark place, sealed from moisture, at room temperature.[8]

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